2-((1-(4-bromobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one
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Description
The compound "2-((1-(4-bromobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one" appears to be a derivative of benzoylpiperidine, which is a class of compounds known for their potential pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the benzoylpiperidine core and the pyridazinone ring, are related to the compounds discussed in the papers.
Synthesis Analysis
The synthesis of benzoylpiperidine derivatives is not explicitly detailed for the compound . However, the first paper discusses the synthesis of related piperidine derivatives with potential central nervous system activity. These compounds are synthesized by opening the furan ring of spiro[isobenzofuran-1(3H),4'-piperidines] to yield conformationally mobile analogues . This suggests that the synthesis of the compound might involve similar strategies, such as ring-opening reactions or the attachment of the benzoyl group to a piperidine precursor.
Molecular Structure Analysis
The molecular structure of benzoylpiperidine derivatives is crucial for their biological activity. The first paper indicates that significant antitetrabenazine activity is associated with derivatives where the arylmethyl group is ortho to the piperidine ring . This implies that the spatial arrangement of substituents on the piperidine ring is an important factor in the activity of these compounds. The compound has a 4-bromobenzoyl group attached to the piperidine nitrogen, which could influence its biological activity through electronic and steric effects.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound "2-((1-(4-bromobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one" are not discussed in the provided papers. However, the second paper mentions a related compound with good oral bioavailability and plasma triglyceride-lowering effects in Zucker fatty rats . This suggests that the compound may also possess favorable pharmacokinetic properties and potential lipid-lowering effects, which could be explored in further studies.
Scientific Research Applications
Antimicrobial Activity
Novel derivatives with piperazine and pyridine motifs have been synthesized and evaluated for their antimicrobial properties. These compounds have shown potential in combating both bacterial and fungal infections. For instance, N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives exhibit significant antimicrobial activity against various Gram-positive and Gram-negative bacterial species, including antibiotic-resistant strains of E. coli, as well as antifungal activity against certain fungal strains (D. S. Babu, D. Srinivasulu, V. Kotakadi, 2015). This highlights the potential utility of structurally related compounds in developing new antimicrobial agents.
Central Nervous System Agents
Compounds featuring piperidine and isobenzofuran motifs have been explored for their potential as central nervous system (CNS) agents. These compounds are studied for their ability to inhibit tetrabenazine-induced ptosis, a model for predicting antipsychotic activity. This research indicates the importance of the piperidine moiety and its substitutions in contributing to CNS activity, offering a pathway for the development of new therapeutic agents (V. Bauer, B. J. Duffy, D. Hoffman, S. Klioze, R. Kosley, A. Mcfadden, L. Martin, H. Ong, 1976).
Anticancer Activity
Research into novel Mannich bases derived from piperazine and pyridine analogues shows promise in anticancer applications. Specifically, compounds synthesized from 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine exhibit moderate cytotoxic activity against prostate cancer cell lines. This suggests that modifications to the core structure can significantly impact the biological activity of these compounds, making them potential candidates for anticancer drug development (S. Demirci, N. Demirbas, 2019).
properties
IUPAC Name |
2-[[1-(4-bromobenzoyl)piperidin-4-yl]methyl]-6-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O2/c1-13-2-7-17(23)22(20-13)12-14-8-10-21(11-9-14)18(24)15-3-5-16(19)6-4-15/h2-7,14H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJUTMTVJYWGNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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